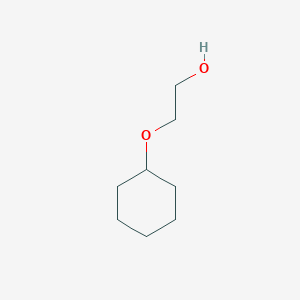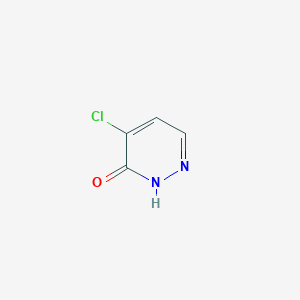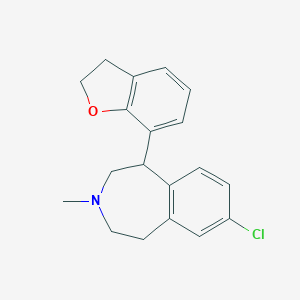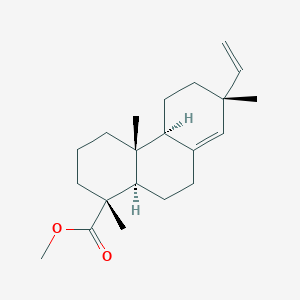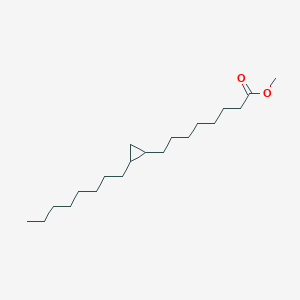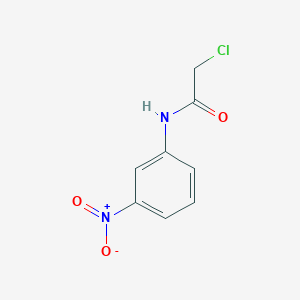
2-chloro-N-(3-nitrophenyl)acetamide
Descripción general
Descripción
2-chloro-N-(3-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H7ClN2O3 . The conformation of the N—H bond in the structure of this compound is anti to the meta-nitro group .
Synthesis Analysis
The compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was obtained from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethyamine (Et 3 N), with a yield of 80% . Another method involves the reaction of p-nitroaniline with chloroacetic anhydride .Molecular Structure Analysis
The molecular weight of 2-chloro-N-(3-nitrophenyl)acetamide is 214.60 g/mol . The geometric parameters of the title compound are similar to those of 2-chloro-N-(4-nitrophenyl)acetamide and other acetanilides .Chemical Reactions Analysis
The substance has good potential against K. pneumoniae and the chloro atom is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site . The substance possibly acts on penicillin-binding protein, promoting cell lysis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.60 g/mol, XLogP3 of 2.1, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 2 . The exact mass and monoisotopic mass of the compound are 214.0145198 g/mol .Aplicaciones Científicas De Investigación
Antibacterial Activity Against Klebsiella pneumoniae
- Antifungal Properties : Investigate CFA’s efficacy against fungal pathogens such as Candida albicans and Pichia anomala .
!Graphical Abstract
Graphical Abstract: Antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae.
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-(3-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibacterial drugs .
Mode of Action
2-chloro-N-(3-nitrophenyl)acetamide interacts with its target, the penicillin-binding protein, by stabilizing the molecule in the target enzyme at the site . This interaction promotes cell lysis , leading to the death of the bacterial cell .
Biochemical Pathways
It’s known that the compound interferes with the function of penicillin-binding proteins, which are involved in the final stages of assembling the bacterial cell wall . This disruption leads to cell lysis and ultimately, the death of the bacterial cell .
Pharmacokinetics
Preliminary studies suggest that the compound has an excellent pharmacokinetic profile, indicating good parameters for oral use .
Result of Action
The result of the action of 2-chloro-N-(3-nitrophenyl)acetamide is the death of the bacterial cell. By interacting with the penicillin-binding protein and promoting cell lysis, the compound effectively kills the bacteria .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBHRCPNMDOUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70906207 | |
| Record name | 2-Chloro-N-(3-nitrophenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70906207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-nitrophenyl)acetamide | |
CAS RN |
10147-71-4 | |
| Record name | 2-Chloro-N-(3-nitrophenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70906207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(3-nitrophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the N—H bond in 2-chloro-N-(3-nitrophenyl)acetamide?
A1: The N—H bond in 2-chloro-N-(3-nitrophenyl)acetamide adopts an anti conformation with respect to the meta-nitro group on the phenyl ring. This conformation has been observed in similar compounds, such as 2,2-dichloro-N-(3-nitrophenyl)acetamide (3NPDCA) and 2,2,2-trichloro-N-(3-nitrophenyl)acetamide (3NPTCA) []. This structural feature is noteworthy as it can influence the molecule's interactions with other molecules.
Q2: How does the structure of 2-chloro-N-(3-nitrophenyl)acetamide compare to related compounds?
A2: The geometric parameters of 2-chloro-N-(3-nitrophenyl)acetamide are similar to those found in other acetanilide derivatives, including 2-chloro-N-(4-methylphenyl)acetamide and 2,2-dichloro-N-phenylacetamide [, ]. This suggests that despite variations in substituents on the phenyl ring, the core structure and potentially some properties remain consistent.
Q3: What type of intermolecular interactions are observed in the crystal structure of 2-chloro-N-(3-nitrophenyl)acetamide?
A3: Intermolecular N—H⋯O hydrogen bonds are observed in the crystal structure of 2-chloro-N-(3-nitrophenyl)acetamide [, ]. These interactions contribute to the packing arrangement of the molecules within the crystal lattice and can influence physical properties like melting point and solubility.
Q4: Can 2-chloro-N-(3-nitrophenyl)acetamide be synthesized and if so, what is a possible synthetic route?
A4: Yes, 2-chloro-N-(3-nitrophenyl)acetamide can be synthesized. One reported method involves reacting 3-nitroaniline with chloroacetyl chloride in the presence of acetone []. This reaction yields 2-chloro-N-(3-nitrophenyl)acetamide as the product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


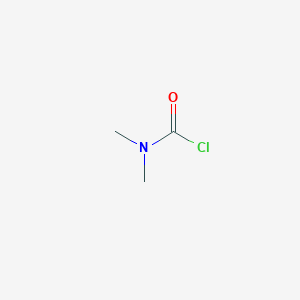
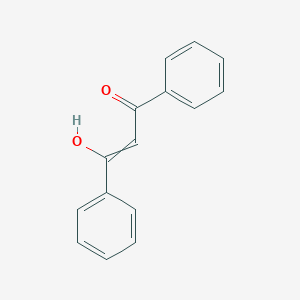
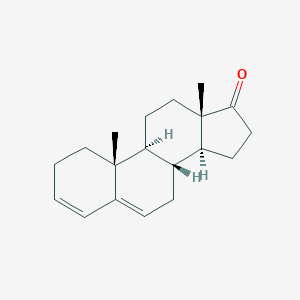
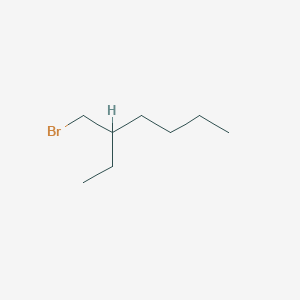
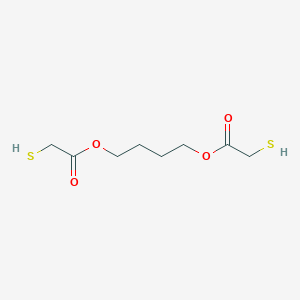
![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)
